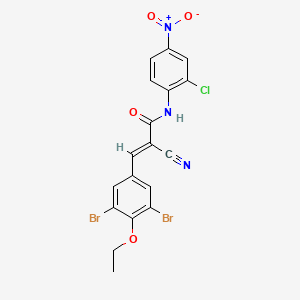

(E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(3,5-dibromo-4-ethoxyphenyl)prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "(E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(3,5-dibromo-4-ethoxyphenyl)prop-2-enamide" is a complex organic molecule that appears to be related to the family of compounds known as chalcones. Chalcones are known for their diverse range of biological activities and are characterized by the presence of an α,β-unsaturated ketone moiety. Although the specific compound is not directly described in the provided papers, it shares structural similarities with the compounds discussed in the papers, such as the presence of a chlorophenyl group, a nitrophenyl group, and a cyano group.

Synthesis Analysis

The synthesis of related chalcone compounds typically involves the reaction of an aldehyde with an acetophenone derivative in the presence of a base, a process known as the Claisen-Schmidt condensation. However, the papers provided do not detail the synthesis of the exact compound . Paper describes the synthesis of a related compound, "Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate," which involves reacting the lithium salt of ethyl cyanoacetate with a specific hydroximoyl fluoride. This suggests that a similar approach could potentially be adapted for the synthesis of the target compound by substituting appropriate starting materials.

Molecular Structure Analysis

The molecular structure of chalcones can be analyzed using various spectroscopic techniques, as well as by examining their crystalline structure. In paper , the compound crystallizes in a specific space group with defined lattice constants, and the configuration of the cyano and chlorophenyl groups is determined to be cis. The bond distances within the molecule are also characterized. For the compound , a similar analysis would likely reveal the spatial arrangement of the substituents and the geometry around the double bond.

Chemical Reactions Analysis

Chalcones are known to undergo a variety of chemical reactions due to the reactive α,β-unsaturated ketone moiety. They can participate in cyclization reactions, Michael additions, and other nucleophilic additions. The provided papers do not discuss the chemical reactivity of the specific compound , but it can be inferred that it would exhibit similar reactivity patterns to other chalcones, potentially leading to the formation of heterocyclic compounds or undergoing addition reactions with various nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of chalcones can be influenced by their substituents. For instance, the presence of electron-withdrawing or electron-donating groups can affect the molecule's dipole moment, solubility, and melting point. Paper discusses the crystal structure and weak intramolecular interactions of a substituted chalcone, which can provide insights into the physical properties of the compound . The stacking of molecules and weak interactions between them in the crystal lattice can also influence the compound's solubility and stability.

Applications De Recherche Scientifique

Synthesis and Characterization

- Nitrile and Non-nitrile Pyridine Products: Research on similar compounds, such as 2-cyano-3-(x-nitrophenyl)prop-2-enamides, has led to the synthesis of various pyridine and piperidine derivatives. These compounds are essential in developing new chemical entities with potential applications in pharmaceuticals and materials science. The molecular structures of these derivatives were confirmed using X-ray diffraction, highlighting the compound's role in synthesizing structurally diverse molecules (O'callaghan et al., 1999).

Photoluminescence Properties

- π-Extended Fluorene Derivatives: Functional π-extended fluorene derivatives containing different functional groups, including nitro groups, have been synthesized, showing high fluorescence quantum yields. These findings indicate the potential use of such compounds in optoelectronic devices and fluorescent materials (Kotaka et al., 2010).

Surface Modification and Sensor Development

- EDTA Modified Glassy Carbon Electrode: The modification of glassy carbon electrodes with compounds containing nitrophenyl groups has been investigated for developing metal sensors. This research demonstrates the compound's applicability in electrochemical sensors and surface modification technologies (Üstündağ & Solak, 2009).

Synthesis of Pharmaceutical Intermediates

- New Synthesis of Entacapone: A novel synthesis approach for the catechol-O-methyltransferase inhibitor, entacapone, involves the use of similar cyano and nitrophenyl-containing compounds. This research underscores the importance of such compounds in synthesizing key pharmaceutical intermediates (Harisha et al., 2015).

Benzo[a]quinolizidine Synthesis

- Stereoselective Radical Cascade: The treatment of enamides with specific substituents has been studied for the synthesis of benzo[a]quinolizidines, illustrating the compound's role in synthesizing complex heterocyclic structures (Ishibashi et al., 1999).

Corrosion Inhibition

- Acrylamide Derivatives for Corrosion Inhibition: The synthesis and characterization of new acrylamide derivatives, including compounds with nitrophenyl groups, have been explored for their application as corrosion inhibitors in acidic solutions, demonstrating the compound's utility in industrial applications (Abu-Rayyan et al., 2022).

Propriétés

IUPAC Name |

(E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(3,5-dibromo-4-ethoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Br2ClN3O4/c1-2-28-17-13(19)6-10(7-14(17)20)5-11(9-22)18(25)23-16-4-3-12(24(26)27)8-15(16)21/h3-8H,2H2,1H3,(H,23,25)/b11-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGOSALQPJWVPM-VZUCSPMQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Br)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1Br)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Br2ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(4-chlorophenyl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2532825.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-ethylphenyl)acetamide](/img/structure/B2532826.png)

![N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2532827.png)

![2-(2-((2,4-dichlorophenoxy)methyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2532832.png)

![(1R,2R,4R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2532833.png)

![2-(2-methoxyphenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2532834.png)

![2-fluoro-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenecarboxamide](/img/structure/B2532835.png)

![4-Pyridin-2-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2532837.png)

![Methyl 2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetate](/img/structure/B2532841.png)

![N-allyl-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2532845.png)

![N-(4-ethoxybenzyl)-4-({3-[(4-fluorophenyl)thio]pyrazin-2-yl}oxy)benzamide](/img/structure/B2532847.png)